Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide
Description
This compound is a carbamate ester derivative containing a trimethylammonium quaternary group attached to a thymyl moiety, with an iodide counterion. Its structure integrates two pharmacologically critical features:
- Carbamic ester group: Known for acetylcholinesterase (AChE) inhibitory activity, akin to physostigmine.
- Quaternary ammonium group: Enhances stability and bioavailability by increasing water solubility and resistance to hydrolysis .
Its quaternary ammonium-iodide configuration likely confers higher polarity and lower volatility compared to tertiary amine derivatives .
Properties
CAS No. |
20347-56-2 |
|---|---|
Molecular Formula |
C15H25IN2O2 |
Molecular Weight |
392.28 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C15H24N2O2.HI/c1-10(2)12-9-13(17(5,6)7)11(3)8-14(12)19-15(18)16-4;/h8-10H,1-7H3;1H |
InChI Key |
BYQKKYSINXQDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)NC.[I-] |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Overview
- Molecular Formula: C₁₅H₂₅N₂O₂I
- Molecular Weight: 392.28 g/mol
- Key Functional Groups: Methyl carbamate ester, quaternary ammonium, iodide ion
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide typically involves two main stages:
Detailed Synthetic Routes
Esterification of Thymol Derivative
- The thymol core, functionalized with a suitable leaving group (e.g., hydroxyl), is reacted with methyl carbamate in the presence of a catalyst (e.g., acid chloride or carbonyldiimidazole) to yield the methyl carbamate ester.
- Reaction conditions may include mild heating and anhydrous solvents to ensure high yield and selectivity.
Quaternization to Introduce Trimethylammonium Group
- The methyl carbamate ester bearing a tertiary amine is subjected to quaternization using methyl iodide (or another methylating agent) under controlled temperature (typically 60–90°C) and in a polar solvent such as isopropanol or ethanol.
- The reaction is monitored by measuring the disappearance of the free amine, confirming formation of the quaternary ammonium salt.
Counterion Exchange and Purification
Research Findings and Observations
- Yield Optimization: Careful control of temperature and stoichiometry during quaternization is crucial for maximizing yield and minimizing side products.
- Purity Considerations: The presence of iodide as the counterion aids in the crystallization and isolation of the final product, often resulting in higher purity.
- Scalability: The described methods are adaptable for both laboratory and industrial scales, with modifications in solvent choice and purification technique.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups.
Reduction: Reduction reactions may target the carbamoyloxy group, converting it to an amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or halide ions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: In biological research, it may be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels.
Industry: In industrial applications, it can be used as a surfactant or emulsifying agent in various formulations.
Mechanism of Action
The mechanism of action of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE involves its interaction with cell membranes, leading to increased permeability and disruption of membrane integrity. This is primarily due to the presence of the quaternary ammonium group, which interacts with the lipid bilayer of cell membranes.
Comparison with Similar Compounds
Structural Analogues with Quaternary Ammonium Groups
Key Observations :
Carbamate Esters with Aromatic Substituents
Key Observations :
Physicochemical Properties
Key Observations :
- The quaternary ammonium-iodide group in the target compound increases molecular weight and solubility compared to simpler carbamates.
- Hydrolytic stability is superior to non-quaternary carbamates like methyl ethyl carbamate .
Research Findings and Mechanistic Insights
Pharmacological Activity
Toxicity Profile
- Quaternary ammonium carbamates exhibit higher acute toxicity than tertiary amines. For example, a structurally related compound in has a subcutaneous LDLo of 200 µg/kg in rats, indicating extreme potency .
- Iodide counterions may contribute to neurotoxicity, as seen in quaternary ammonium salts targeting cholinergic systems .
Biological Activity
Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide is a compound that has garnered attention for its potential biological activities. This detailed examination focuses on its synthesis, biological effects, and relevant research findings.
Carbamic acid esters are known for their diverse applications in medicinal chemistry. The specific compound , (6-trimethylammonio)thymyl ester, is synthesized through the reaction of methyl iodide with a precursor carbamic acid. The synthesis typically involves the following steps:
- Formation of Carbamate : The initial step involves the reaction of a primary or secondary amine with a carbonyl compound to form a carbamate.
- Methylation : Subsequent treatment with methyl iodide leads to the formation of the methylated carbamate.
- Iodide Salt Formation : The final product is often isolated as an iodide salt, which enhances its solubility and stability in various solvents.
Biological Activity
The biological activity of carbamic acid derivatives is primarily linked to their interactions with enzymes and receptors in biological systems. Below are key findings from recent studies regarding the biological effects of this compound:
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Carbamic acid derivatives, including those similar to (6-trimethylammonio)thymyl ester, have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
Antimicrobial Activity
- Antibacterial Properties : Some studies indicate that carbamic acid derivatives exhibit antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity and Antiproliferative Effects
- Cancer Cell Lines : Research has demonstrated that certain carbamate derivatives can induce cytotoxic effects in cancer cell lines. For instance, studies have shown that these compounds can trigger apoptosis in specific cancer cells through pathways involving caspases and reactive oxygen species (ROS) .
Case Studies
Several case studies highlight the biological relevance of carbamic acid derivatives:
- Case Study on Acetylcholinesterase Inhibition :
- Antimicrobial Assays :
- Cytotoxicity in Cancer Research :
Data Table: Summary of Biological Activities
Q & A
Q. How can kinetic isotope effect studies differentiate hydrolysis mechanisms?
- Methodological Answer :
- Isotope labeling : Compare / ratios using O-labeled water. A ratio >1 indicates a stepwise mechanism with tetrahedral intermediate formation .
- Transition state analysis : IR spectroscopy identifies transient carbonyl stretching frequencies (ν ~1750 cm) during base-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
